3-(3-Chlorophenyl)-1,2-oxazol-5-ol 3-(3-Chlorophenyl)-1,2-oxazol-5-ol
Brand Name: Vulcanchem
CAS No.: 1354923-77-5
VCID: VC3020669
InChI: InChI=1S/C9H6ClNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H
SMILES: C1=CC(=CC(=C1)Cl)C2=CC(=O)ON2
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.6 g/mol

3-(3-Chlorophenyl)-1,2-oxazol-5-ol

CAS No.: 1354923-77-5

Cat. No.: VC3020669

Molecular Formula: C9H6ClNO2

Molecular Weight: 195.6 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chlorophenyl)-1,2-oxazol-5-ol - 1354923-77-5

Specification

CAS No. 1354923-77-5
Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
IUPAC Name 3-(3-chlorophenyl)-2H-1,2-oxazol-5-one
Standard InChI InChI=1S/C9H6ClNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H
Standard InChI Key FBTVJMCJMFLZCL-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=CC(=O)ON2
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=CC(=O)ON2

Introduction

Structural Characteristics and Basic Properties

3-(3-Chlorophenyl)-1,2-oxazol-5-ol is a heterocyclic compound containing an oxazole (isoxazole) ring with a 3-chlorophenyl substituent at the 3-position and a hydroxyl group at the 5-position. The structural framework provides a foundation for understanding its chemical behavior and potential applications in various fields.

Chemical Identity and Physical Properties

The compound is characterized by specific identifiers and physicochemical properties that define its behavior in chemical and biological systems.

PropertyValue
PubChem CID75359338
Molecular FormulaC₉H₆ClNO₂
Molecular Weight195.60 g/mol
Synonyms3-(3-Chlorophenyl)-5-hydroxyisoxazole, 3-(3-Chlorophenyl)isoxazol-5-ol
CAS Number1354923-77-5
Registry NumberMFCD21334967

The molecule features a five-membered oxazole ring containing one nitrogen and one oxygen atom, contributing to its unique chemical properties. The 3-chlorophenyl substituent adds lipophilicity to the structure, while the hydroxyl group at the 5-position introduces potential hydrogen bonding capabilities .

Structural Features and Conformational Analysis

The 3-(3-Chlorophenyl)-1,2-oxazol-5-ol structure exhibits specific conformational characteristics that influence its biological activity and chemical reactivity. The oxazole ring maintains planarity due to its aromatic nature, while the 3-chlorophenyl group may adopt various conformations relative to the oxazole plane.

Computational studies suggest that the preferred conformation has the phenyl ring nearly coplanar with the oxazole ring, maximizing π-conjugation between the two aromatic systems. This extended conjugation contributes to the compound's stability and influences its electronic properties .

Chemical Reactivity and Properties

The chemical reactivity of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol is primarily determined by its functional groups and heterocyclic structure.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 5-position of the oxazole ring represents a key reactive site within the molecule. This hydroxyl group can participate in various chemical transformations:

  • Esterification reactions to form esters

  • Etherification to produce ethers

  • Oxidation to yield the corresponding carbonyl compound

  • Nucleophilic substitution reactions

These transformations provide pathways for structural modification, potentially enhancing biological activity or altering physicochemical properties for specific applications.

Reactivity Associated with the Oxazole Ring

The oxazole ring contains multiple reactive sites that can undergo various chemical transformations:

  • Electrophilic substitution at C-4 position

  • Nucleophilic attack at C-5 position

  • Ring-opening reactions under specific conditions

  • Cycloaddition reactions

These reactions allow for further functionalization of the core structure, enabling the synthesis of derivatives with potentially enhanced biological activities .

Synthetic Methods

Several synthetic approaches have been developed for the preparation of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol and related derivatives.

Catalyzed Cyclization Methods

One of the most efficient methods for synthesizing 3-(3-Chlorophenyl)-1,2-oxazol-5-ol involves InCl₃-catalyzed cyclization reactions. This approach utilizes the 5-exo-dig cyclization of N-propargylamides as a key step in the formation of the oxazole ring.

The synthetic pathway typically proceeds as follows:

  • Preparation of N-propargylamides from corresponding acid chlorides and propargylamine

  • InCl₃-catalyzed cyclization to form the oxazole ring

  • Functionalization of the 5-position to introduce the hydroxyl group

This method offers advantages in terms of mild reaction conditions and relatively high yields .

The reaction mechanism involves initial coordination of InCl₃ to the alkyne moiety of the N-propargylamide, enhancing its electrophilicity. This is followed by regioselective intramolecular 5-exo-dig cyclization and subsequent hydrolysis to afford the oxazole intermediate, which can be further functionalized to obtain the target compound .

Alternative Synthetic Routes

Alternative methods for synthesizing 3-(3-Chlorophenyl)-1,2-oxazol-5-ol include:

  • Zinc-catalyzed approaches: Utilizing Zn(OTf)₂ as a catalyst for the cycloisomerization of N-propargylamides, followed by appropriate functionalization to introduce the hydroxyl group .

  • Direct cyclization of α,β-unsaturated oximes: This approach involves the cyclization of α,β-unsaturated oximes derived from 3-chlorobenzaldehyde, providing a more direct route to the target compound.

The choice of synthetic method depends on factors such as available starting materials, desired scale, and required purity of the product .

Biological and Pharmacological Properties

The biological and pharmacological properties of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol make it a compound of interest for potential therapeutic applications.

Structure-Activity Relationships

Structure-activity relationship studies involving 3-(3-Chlorophenyl)-1,2-oxazol-5-ol and related compounds have provided insights into the structural features that influence biological activity. The following structural elements play crucial roles:

  • Chloro substituent position: The position of the chloro substituent on the phenyl ring significantly affects biological activity. The 3-chloro substitution pattern often shows optimal activity compared to other positions.

  • Hydroxyl group at the 5-position: The hydroxyl group serves as a hydrogen bond donor/acceptor, potentially enhancing interactions with biological targets.

  • Planarity of the molecule: The degree of planarity between the oxazole ring and the phenyl substituent influences the compound's ability to interact with binding sites in biological targets .

Related Compounds and Derivatives

Several structurally related compounds and derivatives of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol have been reported, each with distinct properties and potential applications.

Amine Derivatives

The 5-amino analog, 3-(3-Chlorophenyl)-1,2-oxazol-5-amine, represents a significant derivative with distinctive properties:

Property3-(3-Chlorophenyl)-1,2-oxazol-5-amine
Molecular FormulaC₉H₇ClN₂O
Molecular Weight194.62 g/mol
Melting Point107-109°C
LogP3.16

This compound exhibits different hydrogen bonding capabilities due to the amino group replacing the hydroxyl functionality, potentially resulting in altered biological activities and applications .

Alcohol Derivatives

The alcohol derivative [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanol introduces an extended side chain at the 5-position:

Property[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanol
Molecular FormulaC₁₀H₈ClNO₂
Molecular Weight209.63 g/mol
PubChem CID46949450

This structural modification alters the compound's physicochemical properties, including solubility and lipophilicity, potentially impacting its pharmacokinetic profile and biological activities .

Complex Derivatives with Enhanced Functionality

More complex derivatives incorporating the 3-(3-Chlorophenyl)-1,2-oxazol-5-yl scaffold have been developed for specific applications:

  • Amide derivatives: N-[3-(3-chlorophenyl)-1,2-oxazol-5-yl]-3-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide represents a complex derivative with additional functionalities that may enhance target specificity and biological activity .

  • Ketone derivatives: Compounds featuring a carbonyl group attached to the 5-position of the oxazole ring demonstrate altered electronic properties and potential applications in medicinal chemistry .

Analytical Methods for Characterization

Various analytical techniques are employed for the identification and characterization of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the structural features and purity of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and heteronuclear correlation experiments provide detailed structural information, including the chemical environment of each atom in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups, with characteristic bands for the hydroxyl group (3300-3500 cm⁻¹), oxazole ring (1500-1600 cm⁻¹), and C-Cl bond (700-800 cm⁻¹).

  • Mass Spectrometry: Mass spectrometry provides molecular weight confirmation and fragmentation patterns specific to the structure .

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol and separating it from reaction mixtures:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection offers high sensitivity and selectivity for separation and quantification.

  • Thin-Layer Chromatography (TLC): TLC provides a rapid assessment of reaction progress and product purity, typically using solvent systems such as petroleum ether/ethyl acetate mixtures (PE/EA = 20:1) .

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines separation capability with structural identification, particularly useful for volatile derivatives of the compound.

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